![molecular formula C15H20O4 B116095 [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate CAS No. 145011-49-0](/img/structure/B116095.png)
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is synthesized using a specific method, which will be discussed in detail. In
Wirkmechanismus
The mechanism of action of [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and pathways that are involved in inflammation and cancer growth. It has also been suggested that this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate can have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and tumor growth. It has also been shown to have a protective effect on liver cells and reduce oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate in lab experiments is its potential to inhibit cancer growth and induce apoptosis. It is also relatively easy to synthesize this compound using the method described above. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate. One of the significant areas of research is in the development of new cancer treatments using this compound. Researchers are also exploring its potential as a pesticide in agriculture and as a building block for the synthesis of new materials. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Synthesemethoden
The synthesis of [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate is a complex process that involves several steps. The first step is the conversion of cyclohexene to cyclohexenyl acetaldehyde using a palladium-catalyzed reaction. The second step involves the reaction of cyclohexenyl acetaldehyde with 2,4-pentanedione in the presence of a strong base to form the pyran ring. The final step is the acetylation of the pyran ring using acetic anhydride to form [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate.
Wissenschaftliche Forschungsanwendungen
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate has several potential applications in scientific research. One of the significant applications is in the field of medicine, where it has been shown to have anti-inflammatory and anti-tumor properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Other potential applications of this compound include its use as a pesticide in agriculture and as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
145011-49-0 |
|---|---|
Produktname |
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate |
InChI |
InChI=1S/C15H20O4/c1-11(16)18-10-15-14(17)8-7-13(19-15)9-12-5-3-2-4-6-12/h5,7-8,13,15H,2-4,6,9-10H2,1H3/t13-,15+/m0/s1 |
InChI-Schlüssel |
FMLSROHHIGTCHY-DZGCQCFKSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1C(=O)C=C[C@H](O1)CC2=CCCCC2 |
SMILES |
CC(=O)OCC1C(=O)C=CC(O1)CC2=CCCCC2 |
Kanonische SMILES |
CC(=O)OCC1C(=O)C=CC(O1)CC2=CCCCC2 |
Synonyme |
KCG 10 KCG-10 KCG10 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



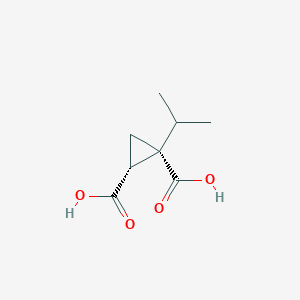
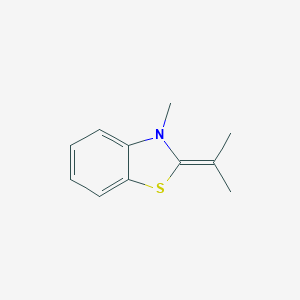

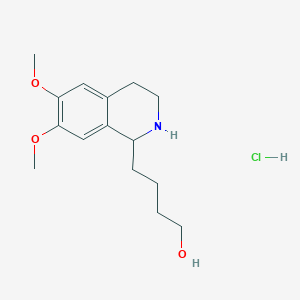

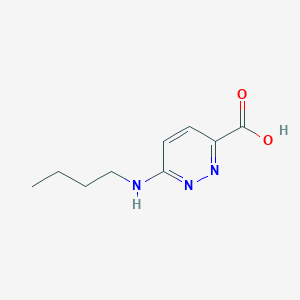
![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)
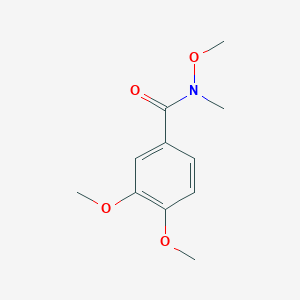


![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)

